
1,2,3,5-Tetrachlorobenzene
Overview
Description
1,2,3,5-Tetrachlorobenzene (CAS No. 634-90-2, molecular formula C₆H₂Cl₄) is a chlorinated aromatic hydrocarbon and one of three tetrachlorobenzene isomers, alongside 1,2,3,4-tetrachlorobenzene and 1,2,4,5-tetrachlorobenzene . It is a crystalline solid used as a laboratory reagent and in the production of agrochemicals such as fungicides, herbicides, and insecticides . Its environmental persistence and toxicity have prompted extensive research into its physicochemical properties, degradation pathways, and ecological impacts.
Preparation Methods
1,2,3,5-Tetrachlorobenzene can be synthesized through the chlorination of benzene or chlorobenzene derivatives. One common method involves the chlorination of ortho-dichlorobenzene at a controlled temperature to avoid the formation of higher chlorinated benzenes . The reaction is typically carried out in the presence of a catalyst such as iron or aluminum chloride. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,2,3,5-Tetrachlorobenzene is relatively unreactive due to the electron-withdrawing effects of the chlorine atoms, which stabilize the aromatic ring. it can undergo several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where one or more chlorine atoms are replaced by nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: Under specific conditions, it can be oxidized to form tetrachlorophenol.
Reduction Reactions: It can be reduced to form lower chlorinated benzenes or benzene itself, typically using strong reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Industrial Applications
- Intermediate in Chemical Synthesis :
- Solvent Use :
- Research Applications :
Environmental Impact
- Persistence and Bioaccumulation :
- Toxicological Studies :
Case Study 1: Toxicological Assessment
A study conducted by the National Toxicology Program evaluated the toxicological effects of this compound on Sprague Dawley rats. The results indicated significant alterations in liver enzyme activities and increases in organ weights at higher exposure levels. Notably, no histological lesions were observed despite biochemical changes .
Case Study 2: Environmental Monitoring
Research monitoring the presence of tetrachlorobenzenes in aquatic environments revealed long-range transport capabilities due to their atmospheric stability. The study highlighted the need for ongoing surveillance to understand their impact on water quality and aquatic life .
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetrachlorobenzene primarily involves its interaction with biological membranes and enzymes. Due to its lipophilic nature, it can accumulate in lipid-rich tissues and disrupt cellular functions. It may inhibit certain enzymes by binding to their active sites or altering their conformation . The exact molecular targets and pathways involved are still under investigation, but it is known to affect the central nervous system and liver function in higher organisms .
Comparison with Similar Compounds
Physicochemical Properties and Structural Comparison
Physicochemical Data
Key properties of 1,2,3,5-tetrachlorobenzene and its isomers are summarized below:
However, direct bioaccumulation studies for this isomer remain incomplete .
Environmental Behavior and Degradation
Microbial Dehalogenation
- 1,2,3,4-Tetrachlorobenzene : Similarly degraded to trichlorobenzenes, but growth of the microbial culture was also unconfirmed .
- 1,2,4,5-Tetrachlorobenzene: No specific degradation data in the provided evidence, but its structural similarity suggests comparable pathways.
Electrochemical Dehalogenation
Analytical Detection Methods
HPLC and GC-MS/MS
- HPLC : Reversed-phase systems with octadecylsilica gel can separate this compound from isomers like 1,2,3,4-tetrachlorobenzene and pentachlorobenzene, leveraging differences in retention times .
- GC-MS/MS : A headspace solid-phase microextraction (HS-SPME) method detects this compound in environmental water at concentrations as low as 0.1 µg/L, alongside 11 other chlorobenzenes .
Toxicity and Regulatory Considerations
Endocrine Disruption
This compound disrupts thyroid function rather than androgen (AR) or estrogen (ER) receptors, distinguishing it from compounds like 2,3,5-trichlorophenol . This specificity underscores the need for comprehensive toxicity assays beyond standard AR/ER screens.
Environmental Risk Limits
Harmonized environmental risk limits (e.g., Maximum Permissible Concentrations, MPCs) for this compound are under development, pending further bioaccumulation studies .
Commercial Availability
- Standards : Available as a 10 mg/L cyclohexane solution for environmental analysis, with deuterated variants (e.g., this compound-d₂) for isotopic tracing .
- Synthesis: Used in DNAPL (dense non-aqueous phase liquid) mixtures for surfactant studies, alongside 1,2,4,5-tetrachlorobenzene and trichlorobenzenes .
Key Differentiators Among Tetrachlorobenzene Isomers
Biological Activity
1,2,3,5-Tetrachlorobenzene (TeCB) is a chlorinated aromatic hydrocarbon that has garnered attention due to its biological activity and potential environmental impact. This article explores the compound's properties, metabolic pathways, toxicity, and biodegradation mechanisms based on diverse research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₆H₂Cl₄ |
CAS Number | 634-90-2 |
Molecular Weight | 215.892 g/mol |
Density | 1.6 ± 0.1 g/cm³ |
Boiling Point | 249.4 ± 35.0 °C |
Melting Point | 54.5 °C |
Flash Point | 110.0 ± 23.3 °C |
These properties indicate that TeCB is a solid at room temperature with significant volatility and potential for environmental persistence.
Metabolism and Biodegradation
Research indicates that the metabolism of this compound is primarily mediated by microbial action. Studies have shown that certain bacteria can degrade TeCB through various metabolic pathways:
- Aerobic Degradation : A pure culture of bacteria isolated from contaminated soil has demonstrated the ability to utilize TeCB as a sole carbon source. This degradation is initiated by dioxygenase enzymes that facilitate the breakdown of chlorinated compounds .
- Anaerobic Processes : While aerobic degradation is more common, some studies suggest that anaerobic conditions can also support the transformation of TeCB through reductive dechlorination processes .
Toxicity and Environmental Impact
The toxicity of this compound has been evaluated under various conditions:
- Human Health Risks : Exposure to TeCB is associated with hepatotoxicity and potential carcinogenic effects. Epidemiological studies have linked chlorinated benzenes to adverse health outcomes in populations exposed to contaminated environments .
- Ecotoxicological Effects : In aquatic environments, TeCB tends to adsorb strongly to sediments and particulate matter, which can lead to bioaccumulation in aquatic organisms. The compound's half-life in water ranges from 28 to 417 days depending on environmental conditions .
Case Studies
Several case studies highlight the biological activity of TeCB:
- Microbial Degradation in Soil : A study involving contaminated subsurface soil from a pesticide production plant demonstrated that indigenous microbial populations could degrade this compound effectively over time. The research indicated a significant reduction in TeCB concentrations after treatment with enriched microbial cultures .
- Toxicological Assessment : Research conducted on squirrel monkeys revealed metabolic pathways for TeCB involving cytochrome P450 enzymes. The study found that repeated oral dosing led to detectable levels of metabolites in urine and tissues, indicating systemic absorption and potential toxicity .
Q & A
Basic Research Questions
Q. How can 1,2,3,5-tetrachlorobenzene be distinguished from its structural isomers in environmental samples?
- Methodological Answer : Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with isomer-specific retention times and fragmentation patterns. For example, this compound elutes at ~6.59 minutes (column: DB-5MS) with characteristic ions at m/z 216 (molecular ion) and m/z 179/74 (diagnostic fragments) . Cross-validate using certified standards for isomers (e.g., 1,2,4,5-tetrachlorobenzene) to confirm peak assignments .
Q. What are the key physicochemical properties critical for experimental design involving this compound?
- Data-Driven Answer : Refer to harmonized datasets (Table 1):
Property | Value | Reference |
---|---|---|
Melting Point | 52.6°C | |
Vapor Pressure (25°C) | 0.038 kPa | |
Log Kow | 4.45 (estimated) | |
These parameters inform solubility studies, partitioning experiments, and vapor-phase exposure models. |
Q. Which standardized analytical methods are validated for quantifying this compound in water matrices?
- Protocol : Follow EPA Method 8270 or HJ 699-2014 (China), which employ solid-phase microextraction (SPME) coupled with GC-MS. Detection limits range from 0.024–0.038 μg/L, with recoveries >85% in spiked samples . Use deuterated internal standards (e.g., this compound-d2) to correct matrix effects .
Advanced Research Questions
Q. How can contradictions in thermodynamic data for this compound be resolved?
- Critical Analysis : Discrepancies in enthalpy of formation (ΔfH°gas = -32.62 kJ/mol vs. computational predictions) arise from experimental methods (e.g., calorimetry vs. ab initio calculations). Resolve by cross-referencing NIST-curated datasets and validating via vapor pressure measurements (e.g., Antoine equation parameters from Spieksma et al., 1994) .
Q. What microbial degradation pathways are implicated in the environmental fate of this compound?
- Mechanistic Insight : Dehalococcoides-containing cultures reductively dehalogenate this compound to trichlorobenzenes via putative reductive dehalogenases (RDases). However, growth-linked degradation remains unconfirmed, suggesting cometabolism or abiotic contributions (e.g., iron-sulfur mineral interactions) . Optimize anaerobic microcosms with electron donors (e.g., lactate) and monitor Dehalococcoides 16S rRNA gene abundance .
Q. How do isomer-specific differences in chlorobenzene toxicity inform risk assessment frameworks?
- Toxicological Context : this compound exhibits thyroid-disrupting activity distinct from 1,2,4,5-tetrachlorobenzene, likely due to steric effects on receptor binding. Use in vitro assays (e.g., TRβ reporter gene assays) to quantify potency, and cross-reference with in silico QSAR models prioritizing structural alerts for endocrine disruption .
Q. What challenges arise in synthesizing high-purity this compound for reference standards?
- Synthetic Strategy : Isomer separation via fractional crystallization (solvent: cyclohexane) achieves >99.5% purity. Confirm purity using differential scanning calorimetry (DSC) to detect polymorphic transitions (e.g., melting point: 412.59 K ± 0.07 K) . Avoid co-eluting isomers by optimizing HPLC conditions (C18 column, 70:30 methanol/water) .
Q. Data Contradiction & Validation
Q. How should researchers address discrepancies in bioaccumulation potential reported for this compound?
- Resolution : Early studies lacked isomer-specific BCF (bioconcentration factor) data. Recent models (e.g., EPI Suite) estimate log BCF = 3.2, but validate experimentally using OECD 305 guidelines with Daphnia magna or fish liver S9 fractions. Compare with structurally similar compounds (e.g., hexachlorobenzene) to contextualize uncertainty .
Properties
IUPAC Name |
1,2,3,5-tetrachlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYNWJQFTJXIRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4 | |
Record name | 1,2,3,5-TETRACHLOROBENZENE | |
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DSSTOX Substance ID |
DTXSID1026089 | |
Record name | 1,2,3,5-Tetrachlorobenzene | |
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Molecular Weight |
215.9 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3,5-tetrachlorobenzene appears as white crystals or off-white solid. (NTP, 1992), Colorless solid; [HSDB] White or off-white solid; [CAMEO] | |
Record name | 1,2,3,5-TETRACHLOROBENZENE | |
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Record name | 1,2,3,5-Tetrachlorobenzene | |
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Boiling Point |
475 °F at 760 mmHg (NTP, 1992), 246 °C | |
Record name | 1,2,3,5-TETRACHLOROBENZENE | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash point > 113 °C | |
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Solubility |
less than 0.1 mg/mL at 67.1 °F (NTP, 1992), SOL IN HOT WATER, ETHER, BENZENE; SLIGHTLY SOL IN ALCOHOL; VERY SOL IN CARBON DISULFIDE, PETROLEUM ETHER, In water, 5.1 mg/l at 25 °C. | |
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Vapor Pressure |
1 mmHg at 136.8 °F ; 5 mmHg at 192 °F; 760 mmHg at 475 °F (NTP, 1992), 0.07 [mmHg], 0.073 mm Hg at 25 °C | |
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Color/Form |
Colorless needles | |
CAS No. |
634-90-2, 63697-21-2 | |
Record name | 1,2,3,5-TETRACHLOROBENZENE | |
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Melting Point |
122 to 126 °F (NTP, 1992), 51 °C | |
Record name | 1,2,3,5-TETRACHLOROBENZENE | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.